2-Amino-4-bromo-benzothiazole-6-carboxylic Acid
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Overview
Description
2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in the presence of bromine in acetic acid . Another method includes the monobromination of 2-aminobenzothiazole using silica-supported quinolinium tribromide .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of microwave irradiation and one-pot multicomponent reactions to streamline the synthesis and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the benzothiazole ring.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and solvents like ethanol or acetic acid .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit the activity of enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anti-cancer agent.
Comparison with Similar Compounds
Similar Compounds
2-amino-6-bromobenzothiazole: Similar in structure but lacks the carboxylic acid group.
4-amino-2,1,3-benzothiadiazole: Contains a different heterocyclic ring structure.
2-aminobenzothiazole: The parent compound without the bromine and carboxylic acid substituents.
Uniqueness
2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromine atom and the carboxylic acid group allows for versatile chemical modifications and enhances its potential as a pharmacologically active compound .
Properties
Molecular Formula |
C8H5BrN2O2S |
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Molecular Weight |
273.11 g/mol |
IUPAC Name |
2-amino-4-bromo-1,3-benzothiazole-6-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2S/c9-4-1-3(7(12)13)2-5-6(4)11-8(10)14-5/h1-2H,(H2,10,11)(H,12,13) |
InChI Key |
PSYBIUICMMXYJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)C(=O)O |
Origin of Product |
United States |
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